molecular formula C4H9NO2 B1203203 (3S,4S)-pyrrolidine-3,4-diol CAS No. 90481-32-6

(3S,4S)-pyrrolidine-3,4-diol

Cat. No.: B1203203
CAS No.: 90481-32-6
M. Wt: 103.12 g/mol
InChI Key: JCZPOYAMKJFOLA-IMJSIDKUSA-N
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Description

(3S,4S)-pyrrolidine-3,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Alpha-Mannosidase and Cancer Cell Growth : Derivatives of pyrrolidine-3,4-diol, specifically (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol, have shown potent and selective inhibition of alpha-mannosidase. This inhibition, however, was not efficient in glioblastoma cells. Further derivatization to increase bioavailability led to improved growth inhibitory properties for human glioblastoma and melanoma cells, indicating potential for tumor cell inhibition (Fiaux et al., 2005).

  • Self-Sorting Chiral Organogels : A compound derived from (3S,4S)-pyrrolidine, namely (3S,4S)-1-benzylpyrrolidine-3,4-diyl bis(dodecylcarbamate), was found to form stable gels in various solvents. These gels exhibit enantiomeric discrimination, leading to separate fibers of opposite helicity. This suggests potential for creating functionalized chiral architectures (Cicchi et al., 2010).

  • Inhibitors of Human Aspartic Protease Renin : Trans-3,4-disubstituted pyrrolidine derivatives have been identified as inhibitors of the human aspartic protease renin, which is significant for blood pressure regulation. The binding mode of these inhibitors in the renin active site was elucidated by X-ray crystallography, offering insights into the development of direct renin inhibitors (Lorthiois et al., 2013).

  • Synthesis and Evaluation as Glycosidase Inhibitors : Various synthesized derivatives of (3S,4S)-pyrrolidine-3,4-diol have been evaluated for their inhibitory activities towards different glycosidases. These studies contribute to the understanding of structure-activity relationships and the potential application of these compounds as glycosidase inhibitors (Popowycz et al., 2004).

  • Anticancer Activity on Pancreatic Tumor Cells : Some pyrrolidine 3,4-diol derivatives exhibited specific anticancer activity against pancreatic cancer cell lines, indicating their potential in cancer therapy (Steimer et al., 2014).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3S,4S)-pyrrolidine-3,4-diol plays a vital role in biochemical reactions, particularly in the context of glycosylation and glycan interactions. It interacts with enzymes such as aldolase, which is involved in glycolysis and gluconeogenesis . The compound’s interaction with aldolase is stereoselective, retaining the D-GAP 2R configuration and yielding D-FBP with the configuration: 3S, 4S, 5R . This interaction highlights the importance of this compound in maintaining the chirality of biochemical products.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is evident in its ability to modulate the activity of glycosaminoglycans (GAGs), which are involved in cell adhesion, signaling, and protection . By interacting with GAGs, this compound can affect cellular communication and response to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s stereoselective interaction with aldolase is a key aspect of its mechanism of action . Additionally, this compound can modulate the activity of enzymes involved in glycosylation, thereby influencing the structure and function of glycoproteins and glycolipids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound’s stability is influenced by factors such as pH and temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular function and metabolic activity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and gluconeogenesis . The compound interacts with enzymes such as aldolase, which catalyzes the formation of D-fructose-1,6-bisphosphate from dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate . These interactions are crucial for maintaining metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles based on its interactions with cellular machinery. This localization is essential for its activity and function within the cell.

Properties

IUPAC Name

(3S,4S)-pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPOYAMKJFOLA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238179
Record name 1,4-Dideoxy-1,4-iminothreitol
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid with an ammoniacal odor; [CAMEO]
Record name Diaminopolypropylene glycol
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CAS No.

90481-32-6, 9046-10-0
Record name 1,4-Dideoxy-1,4-iminothreitol
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Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)-
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Record name 1,4-Dideoxy-1,4-iminothreitol
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Record name Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia
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Record name Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups
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Record name (3S,4S)-pyrrolidine-3,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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